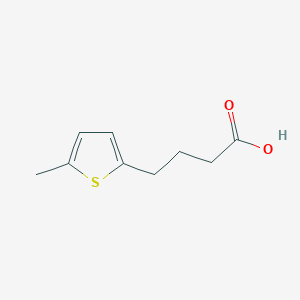

4-(5-Methylthiophen-2-yl)butanoic acid

Description

Contextualization within Thiophene-Containing Organic Scaffolds and Butanoic Acid Derivatives

Thiophene (B33073) and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their widespread presence in a variety of biologically active compounds. nih.gov The thiophene ring is a five-membered heterocycle containing a sulfur atom, which is considered a bioisostere of a phenyl ring, meaning it can often replace a benzene (B151609) ring in a drug molecule without loss of biological activity, while potentially improving properties like solubility and metabolism. nih.gov Thiophene-containing compounds have shown a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. pharmaguideline.commdpi.com

The butanoic acid moiety, a short-chain fatty acid, is also a significant component in biologically active molecules. Butanoic acid and its derivatives are known to be involved in various physiological processes and have been investigated for their potential therapeutic effects. mdpi.com The carboxylic acid group provides a key site for forming esters, amides, and other derivatives, allowing for the facile linkage of the thiophene scaffold to other molecular fragments. mdpi.com

Historical Perspective and Significance of Related Structures in Chemical Synthesis

The history of thiophene chemistry dates back to its discovery in 1883 by Viktor Meyer as a contaminant in benzene. pharmaguideline.com Early synthetic methods for the thiophene ring system, such as the Paal-Knorr synthesis, involved the reaction of 1,4-dicarbonyl compounds with a sulfurizing agent. pharmaguideline.com

While specific historical synthesis routes for 4-(5-Methylthiophen-2-yl)butanoic acid are not prominently documented in seminal literature, its structure suggests a classical synthetic approach. A likely precursor is the corresponding keto-acid, 4-(5-methylthiophen-2-yl)-4-oxobutanoic acid. The synthesis of the target compound would then involve the reduction of the ketone group at the 4-position of the butanoic acid chain. Two of the most historically significant and widely used methods for such a transformation are the Clemmensen reduction (using zinc amalgam and hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures). sigmaaldrich.comfluorochem.co.uk These classic reactions highlight a fundamental strategy in organic synthesis: the use of a carbonyl group to facilitate bond formation (e.g., through Friedel-Crafts acylation to attach the butyric acid chain to the thiophene ring) followed by its removal to yield the desired alkane.

Scope and Academic Objectives of Research on this compound

The primary academic and industrial objective for research on this compound is its utilization as a versatile building block for the synthesis of novel compounds, particularly in the realm of drug discovery. The presence of two reactive functional groups—the thiophene ring and the carboxylic acid—allows for a wide range of chemical modifications.

The academic scope of research on this compound and its close analogues includes:

Development of new synthetic methodologies: Creating more efficient and environmentally friendly ways to synthesize substituted thiophene alkanoic acids.

Exploration of structure-activity relationships (SAR): Systematically modifying the structure of this compound and its derivatives to understand how changes in the molecule affect its biological activity. This is a cornerstone of medicinal chemistry.

Design and synthesis of targeted inhibitors: Using this compound as a starting material to create molecules that can specifically interact with and inhibit the function of biological targets like kinases, which are implicated in various diseases.

Investigation of novel materials: Thiophene-containing polymers are known for their electronic properties, and while not a primary focus for this specific molecule, its derivatives could be explored for applications in materials science.

In essence, the research centered on this compound is driven by the ongoing quest for new and improved pharmaceuticals and functional materials, leveraging the unique chemical properties of the thiophene scaffold.

Properties

IUPAC Name |

4-(5-methylthiophen-2-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2S/c1-7-5-6-8(12-7)3-2-4-9(10)11/h5-6H,2-4H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRMBJKVWELALCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501298603 | |

| Record name | 5-Methyl-2-thiophenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501298603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22988-53-0 | |

| Record name | 5-Methyl-2-thiophenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22988-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-2-thiophenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501298603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(5-methylthiophen-2-yl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 5 Methylthiophen 2 Yl Butanoic Acid and Its Precursors

Retrosynthetic Analysis and Strategic Disconnections for 4-(5-Methylthiophen-2-yl)butanoic Acid

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection occurs at the C-4 position of the butanoic acid chain, cleaving the bond between the thiophene (B33073) ring and the alkyl chain. This leads to two primary synthons: a nucleophilic 5-methylthiophen-2-yl anion and an electrophilic four-carbon chain with a carboxylic acid or a protected equivalent.

A common and practical synthetic equivalent for the nucleophilic thiophene synthon is 2-methylthiophene (B1210033), which can undergo electrophilic substitution. The four-carbon electrophile can be derived from succinic anhydride (B1165640) or a related derivative. This retrosynthetic approach suggests a Friedel-Crafts acylation reaction as a key step, which is a well-established method for forming carbon-carbon bonds with aromatic systems.

An alternative disconnection could involve the formation of the C-2—C-3 bond of the butanoic acid side chain, but this is generally a less common strategy for this type of molecule.

Established Synthetic Routes to this compound

The most widely employed and documented method for the synthesis of this compound is a two-step process starting from 2-methylthiophene.

Multi-Step Synthesis Approaches

This established route involves an initial Friedel-Crafts acylation followed by a reduction of the resulting keto group.

Step 1: Friedel-Crafts Acylation

The first step is the Friedel-Crafts acylation of 2-methylthiophene with succinic anhydride. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), and results in the formation of the key precursor, 4-(5-methylthiophen-2-yl)-4-oxobutanoic acid. The reaction is an electrophilic aromatic substitution where the acylium ion, generated from succinic anhydride and the Lewis acid, attacks the electron-rich thiophene ring, primarily at the C-2 position due to the directing effect of the sulfur atom and the activating effect of the methyl group at the C-5 position.

Step 2: Reduction of the Ketone

The second step involves the reduction of the ketone functionality in 4-(5-methylthiophen-2-yl)-4-oxobutanoic acid to a methylene (B1212753) group, yielding the final product. Two classical reduction methods are commonly used for this transformation:

Clemmensen Reduction: This method utilizes amalgamated zinc (Zn(Hg)) in the presence of concentrated hydrochloric acid (HCl). encyclopedia.pub It is particularly effective for the reduction of aryl-alkyl ketones that are stable in strongly acidic conditions. encyclopedia.pub

Wolff-Kishner Reduction: This reaction employs hydrazine (B178648) (N₂H₄) and a strong base, such as potassium hydroxide (B78521) (KOH), typically in a high-boiling solvent like ethylene (B1197577) glycol. jcu.edu.auderpharmachemica.com This method is suitable for substrates that are sensitive to strong acids. jcu.edu.au

| Reaction Step | Reagents and Conditions | Product | Yield (%) |

| Friedel-Crafts Acylation | 2-Methylthiophene, Succinic anhydride, AlCl₃, in nitrobenzene (B124822) or other inert solvent. | 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid | Typically moderate to high |

| Clemmensen Reduction | 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid, Zn(Hg), conc. HCl, heat. | This compound | Generally good |

| Wolff-Kishner Reduction | 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid, N₂H₄·H₂O, KOH, ethylene glycol, heat. | This compound | Often high |

Convergent and Divergent Synthesis Strategies

While the linear, multi-step synthesis described above is the most common, the principles of convergent and divergent synthesis can be applied to create analogues of this compound.

A convergent synthesis would involve the separate synthesis of the functionalized thiophene ring and the butanoic acid side chain, which are then coupled together in a later step. For instance, a pre-functionalized thiophene, such as 2-bromo-5-methylthiophene, could be coupled with a butanoic acid derivative bearing a suitable functional group for cross-coupling, potentially via a palladium-catalyzed reaction. This approach can be advantageous for the synthesis of a library of analogues where different thiophene or side-chain moieties are desired.

A divergent synthesis would start from a common intermediate that can be elaborated into a variety of different final products. For example, the precursor 4-(5-methylthiophen-2-yl)-4-oxobutanoic acid could serve as a divergent point. The carboxylic acid functionality could be converted to esters, amides, or other derivatives, while the ketone could be used for reactions such as aldol (B89426) condensations or the formation of hydrazones, leading to a diverse set of molecules based on the this compound scaffold.

Novel and Mechanistically Elucidated Synthetic Approaches to this compound

Recent advances in organic synthesis offer new potential avenues for the preparation of this compound and its derivatives, often with improved efficiency, selectivity, and milder reaction conditions.

Catalytic Reaction Pathways (e.g., Palladium-Catalyzed Cross-Couplings)

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. While specific examples for the direct synthesis of this compound are not extensively reported, the principles can be applied.

For instance, a palladium-catalyzed C-H activation/functionalization of 2-methylthiophene with a suitable four-carbon coupling partner containing a carboxylic acid moiety could, in principle, lead to the target molecule. Mechanistic studies on the palladium-catalyzed direct C-H arylation of thiophene derivatives have shown that the regioselectivity can be controlled by the choice of ligands and additives. researchgate.netnih.gov Such methods could offer a more atom-economical approach compared to traditional methods that require pre-functionalization of the thiophene ring.

Radical and Photochemical Synthesis Methodologies

Radical and photochemical reactions represent emerging areas for the synthesis of complex molecules under mild conditions.

Radical Synthesis: The Minisci reaction, a radical substitution on an electron-deficient aromatic compound, could potentially be adapted for the alkylation of a suitably activated thiophene derivative. wikipedia.org While thiophenes are generally electron-rich, modifications to the reaction conditions or the use of specific radical precursors could enable such a transformation. For example, a radical generated from a butanoic acid derivative could be added to an activated thiophene ring.

Photochemical Synthesis: Photochemical methods offer unique reactivity patterns. Recent studies have demonstrated the photochemical synthesis of thioesters from carboxylic acids and aryl halides. unibo.it It is conceivable that a photochemical C-H functionalization of 2-methylthiophene could be developed using a reagent that can deliver the butanoic acid side chain. Photochemical carboxylation of C-H bonds with CO₂ is another area of active research that could potentially be applied to thiophene derivatives. derpharmachemica.com

While these novel methodologies have not been specifically optimized for the synthesis of this compound, they represent promising future directions for the development of more efficient and sustainable synthetic routes.

Green Chemistry Principles Applied to Synthesis (e.g., Solvent-Free, Water-Mediated Reactions)

The application of green chemistry principles to the synthesis of this compound is an area of growing interest, aiming to reduce the environmental impact of chemical processes. While specific research on solvent-free or water-mediated reactions for this exact compound is not extensively documented, related studies on thiophene derivatives and butanoic acid analogs provide valuable insights into potential green synthetic routes.

One notable green approach is the use of microwave-assisted, solvent-free reactions. For instance, a facile, solvent-free, and microwave-assisted Suzuki reaction has been demonstrated for the synthesis of various oligothiophene derivatives. nih.gov This methodology, which involves the coupling of a thiophene boronic acid with a dibromothiophene using a palladium catalyst, offers significant advantages in terms of reduced solvent waste and faster reaction times. nih.gov Such a strategy could potentially be adapted for the synthesis of precursors to this compound.

Water-mediated synthesis represents another cornerstone of green chemistry. Research on the synthesis of 4-(pyrazol-4-yl) butanoic acid derivatives showcases a copper(II)-catalyzed cascade annulation/ring-opening reaction in the presence of water. nih.gov This process utilizes water as a nucleophile in a key ring-opening step, highlighting the potential for water to be an active and environmentally benign participant in the reaction, rather than just a solvent. nih.gov The development of similar water-mediated pathways for thiophene-containing butanoic acids could offer a greener alternative to traditional organic solvent-based methods.

Optimization of Reaction Conditions and Yield for this compound Production

Common reduction methods for converting a ketone to a methylene group, such as the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base), often require harsh conditions. Catalytic hydrogenation presents a milder and often more efficient alternative. The optimization of catalytic transfer hydrogenation (CTH) has been explored for similar substrates, such as the conversion of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-bis(hydroxymethyl)furan (BHMF). rsc.org In these studies, parameters such as catalyst type, catalyst loading, reaction temperature, and time are systematically varied to achieve high yields. For example, using a hafnium-based metal-organic coordination polymer as a catalyst, the CTH of HMF reached high yields, and the catalyst could be recycled multiple times without significant loss of activity. rsc.org

The choice of catalyst and hydrogen donor is paramount. Studies on the hydrogenation of HMF have investigated various catalysts, including copper-based systems on supports like MOF-808, with formic acid as a hydrogen donor. mdpi.com The optimization of reaction conditions, such as a temperature of 150 °C and a reaction time of 4 hours, led to significant yields of the desired product. mdpi.com These findings suggest that a systematic screening of catalysts (e.g., Pd/C, Raney Ni, or more advanced systems), solvents, hydrogen pressure, and temperature would be crucial for optimizing the synthesis of this compound from its keto-acid precursor.

Below is a hypothetical data table illustrating the potential optimization of the hydrogenation of 4-(5-methylthiophen-2-yl)-4-oxobutanoic acid, based on principles from related research.

| Entry | Catalyst | Hydrogen Source | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 10% Pd/C | H₂ (50 psi) | 25 | 24 | 75 |

| 2 | 10% Pd/C | H₂ (50 psi) | 50 | 12 | 88 |

| 3 | Raney Ni | H₂ (100 psi) | 80 | 8 | 92 |

| 4 | Cu/MOF-808 | HCOOH | 120 | 6 | 85 |

| 5 | Cu/MOF-808 | HCOOH | 150 | 4 | 95 |

This table is illustrative and based on general principles of reaction optimization.

Stereoselective Synthesis of Chiral Analogues of this compound

One powerful approach is the use of chiral auxiliaries. Heterocyclic chiral auxiliaries, such as oxazolidinones, have been widely employed in the diastereoselective functionalization of carboxylic acids. springerprofessional.de For instance, an achiral carboxylic acid can be coupled to a chiral auxiliary to form a new compound. Subsequent reactions, such as alkylation, proceed with high diastereoselectivity due to the steric influence of the auxiliary. springerprofessional.de Finally, the auxiliary is cleaved to yield the desired chiral carboxylic acid. This strategy could be adapted to introduce chirality into the butanoic acid chain of a thiophene-containing precursor.

Another strategy involves the use of chiral building blocks. Multi-functionalized chiral esters of n-butyric acid, such as (R)- or (S)-4-chloro-3-hydroxy-n-butyric acid ethyl ester, are valuable starting materials for the synthesis of a variety of optically active compounds. tcichemicals.com These building blocks, containing multiple reactive sites adjacent to a chiral center, can be transformed into various chiral heterocycles and other complex molecules. tcichemicals.com A similar chiral building block containing a thiophene moiety could serve as a precursor for the stereoselective synthesis of chiral analogs of this compound.

The stereoselective synthesis of related thiophene derivatives has also been reported. For example, the stereoselective reductive desulfurization of methylated 2-hydroxymethyldithienylmethanes has been used to produce homogeraniol derivatives, demonstrating that the thiophene ring can be a useful tool in the synthesis of chiral molecules. researchgate.net

The development of catalytic asymmetric methods for the synthesis of chiral butanoic acids is also a promising avenue. While not specific to the target molecule, the rapid advancements in asymmetric catalysis offer a growing toolbox for the enantioselective synthesis of complex molecules with chiral axes. rsc.org

Spectroscopic and Analytical Characterization Methodologies for 4 5 Methylthiophen 2 Yl Butanoic Acid

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of 4-(5-Methylthiophen-2-yl)butanoic Acidyoutube.com

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. nist.gov The molecular weight of 4-(5-Methylthiophen-2-yl)butanoic acid is 184.26 g/mol . moldb.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. mdpi.com This precision allows for the determination of the elemental composition of the molecule. For this compound (C₉H₁₂O₂S), HRMS would confirm the molecular formula by matching the experimentally measured mass of the molecular ion [M+H]⁺ or [M]⁺˙ to its calculated exact mass.

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation. nih.gov In an MS/MS experiment, the molecular ion of the compound is selected and then subjected to fragmentation. The resulting fragment ions are then analyzed. researchgate.net The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve the loss of the carboxylic acid group and cleavages along the aliphatic chain.

Expected Key Fragmentation Ions in MS/MS for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 184 | [M]⁺˙ | Molecular Ion |

| 139 | [M - COOH]⁺ | Loss of the carboxyl group |

| 111 | [C₅H₇S]⁺ | Cleavage of the butanoic acid chain, forming a methyl-thienyl-methyl cation |

| 97 | [C₅H₅S]⁺ | Thienyl cation after cleavage |

Note: Fragmentation is induced and the resulting pattern provides a "fingerprint" that helps confirm the compound's structure. researchgate.net This analysis is crucial in metabolic studies and for identifying related compounds. nih.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification in this compound

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present in a molecule. For this compound, these spectra would reveal characteristic vibrations corresponding to the carboxylic acid moiety, the substituted thiophene (B33073) ring, and the aliphatic chain.

The analysis is based on the principle that molecular bonds and groups of bonds vibrate at specific, quantifiable frequencies upon absorbing IR radiation or scattering Raman laser light. These frequencies are indicative of the bond type, its environment, and the mass of the atoms involved.

Key expected vibrational modes for this compound would be inferred from data on similar structures like 2-thiophene carboxylic acid and other substituted thiophenes. iosrjournals.orgnii.ac.jp

Carboxylic Acid Group (-COOH): This group has several distinct vibrational modes. A very broad absorption band is expected in the IR spectrum, typically between 2500 and 3300 cm⁻¹, which is characteristic of the O-H stretching vibration involved in hydrogen bonding. The C=O (carbonyl) stretching vibration gives rise to a very intense, sharp peak, usually found in the region of 1700-1725 cm⁻¹.

Thiophene Ring: The aromatic thiophene ring exhibits several characteristic vibrations. C-H stretching vibrations for aromatic rings appear above 3000 cm⁻¹. globalresearchonline.net Ring stretching vibrations (C=C and C-C) typically occur in the 1300-1550 cm⁻¹ range. iosrjournals.org The C-S stretching vibration within the thiophene ring is generally observed at lower wavenumbers, often in the 600-860 cm⁻¹ region. iosrjournals.org

Alkyl Moieties (-CH₃, -CH₂-): The aliphatic butanoic acid chain and the methyl group on the thiophene ring will show C-H stretching vibrations just below 3000 cm⁻¹. Bending vibrations for these groups appear in the 1375-1465 cm⁻¹ range.

The complementary nature of IR and Raman spectroscopy is particularly useful; vibrations that are weak in IR may be strong in Raman, and vice versa, providing a more complete structural picture.

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity | Source |

|---|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong | globalresearchonline.net |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong, Sharp | mdpi.com |

| Thiophene Ring | Aromatic C-H Stretch | 3050 - 3120 | Medium to Weak | nii.ac.jpglobalresearchonline.net |

| Thiophene Ring | C=C Ring Stretch | 1300 - 1550 | Medium | iosrjournals.org |

| Thiophene Ring | C-S Stretch | 600 - 860 | Medium to Weak | iosrjournals.org |

| Alkyl Chain/Methyl | Aliphatic C-H Stretch | 2850 - 2960 | Medium | |

| Alkyl Chain/Methyl | C-H Bend | 1375 - 1465 | Medium |

X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives

The process involves irradiating a single crystal of a derivative with a focused X-ray beam. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing exact bond lengths, bond angles, and torsional angles. mdpi.com

For derivatives of this compound, crystallographic studies would elucidate:

Molecular Conformation: The spatial orientation of the thiophene ring relative to the butanoic acid chain and any new functional group. Studies on similar glutaric acid-amide derivatives show significant conformational flexibility, including twists between the aromatic ring and the amide group, and along the alkyl chain. mdpi.comsemanticscholar.org

Stereochemistry: Unambiguously determines the stereochemistry at any chiral centers.

Structural Effects of Derivatization: Allows for a precise comparison of how modifying the carboxylic acid group affects the geometry of the thiophene ring and the alkyl chain.

For example, a study on 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid, an amide derivative of glutaric acid, provided detailed data on its crystal structure, showing how molecules link together to form tapes via hydrogen bonding. mdpi.com Such an analysis on a derivative of this compound would provide fundamental insights into its solid-state behavior and intermolecular forces.

Chromatographic Methods for Purity Assessment and Separation of this compound

Chromatography is indispensable for separating this compound from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most prominent techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a highly versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like carboxylic acids. nih.gov For this compound, a reverse-phase HPLC (RP-HPLC) method is most appropriate.

Method development would focus on optimizing several key parameters:

Stationary Phase (Column): A C18 (octadecylsilyl) column is the standard choice for separating moderately polar organic molecules. These columns provide excellent resolution and are robust.

Mobile Phase: A mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water is used as the eluent. sielc.com To ensure good peak shape and reproducibility for the carboxylic acid, the aqueous component is typically acidified with a small amount of an acid like formic acid or phosphoric acid. sielc.comnih.gov This suppresses the ionization of the carboxyl group, leading to sharper, more symmetrical peaks.

Detection: The presence of the thiophene ring, a chromophore, makes UV detection an ideal choice. The wavelength of maximum absorbance would be determined to ensure high sensitivity.

Flow Rate and Temperature: A typical flow rate is around 1.0 mL/min. Column temperature may be controlled to enhance separation efficiency and reproducibility.

This method can be validated for linearity, precision, and accuracy to be used for quantitative analysis of the compound in various samples. bwise.kr

Table 2: Typical HPLC Parameters for Analysis

| Parameter | Typical Condition | Purpose | Source |

|---|---|---|---|

| Mode | Reverse-Phase (RP-HPLC) | Separation of moderately polar compounds | sielc.com |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Standard stationary phase for RP-HPLC | nih.gov |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Elution of the analyte | sielc.comnih.gov |

| Elution Type | Isocratic or Gradient | To achieve optimal separation in a reasonable time | nih.gov |

| Flow Rate | 1.0 mL/min | Controls analysis time and resolution | nih.gov |

| Detection | UV-Vis Detector (e.g., at 254 nm or λmax) | Quantitation based on UV absorbance of thiophene | |

| Injection Volume | 10 - 20 µL | Introduction of the sample | nih.gov |

Gas Chromatography (GC) Techniques

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. While carboxylic acids can be analyzed directly, their polarity can lead to poor peak shape and column bleed. Therefore, two main approaches are considered for this compound.

Direct Analysis: This requires a specialized polar capillary column, such as a wax-type column (e.g., containing polyethylene (B3416737) glycol), which is more compatible with acidic compounds. shimadzu.com This approach avoids extra sample preparation steps but requires careful column selection and optimization of temperature programming.

Analysis with Derivatization: A more common and often more robust approach is to convert the polar carboxylic acid into a more volatile and less polar derivative, such as a methyl ester or a silyl (B83357) ester (e.g., trimethylsilyl (B98337) ester), prior to injection. researchgate.net This derivatization step significantly improves chromatographic performance, resulting in sharper peaks and increased sensitivity.

For detection, a standard Flame Ionization Detector (FID) can be used. However, given that the molecule contains sulfur, a Sulfur Chemiluminescence Detector (SCD) offers superior performance. An SCD is highly selective and sensitive to sulfur-containing compounds, allowing for their detection at trace levels even in complex matrices with minimal interference from non-sulfur compounds. rsc.orgshimadzu.comnih.gov Coupling GC with a Mass Spectrometer (GC-MS) is also extremely valuable, as it provides both separation and structural information from the mass spectrum of the analyte, confirming its identity. nih.govresearchgate.net

Table 3: Typical GC Parameters for Analysis

| Parameter | Typical Condition | Purpose | Source |

|---|---|---|---|

| Column | Polar capillary column (e.g., Wax type) | For direct analysis of polar acids | shimadzu.com |

| Non-polar column (e.g., 5% Phenyl-polysiloxane) | For analysis after derivatization | researchgate.net | |

| Carrier Gas | Helium or Hydrogen | Mobile phase for GC | shimadzu.com |

| Inlet Temperature | 250 °C | To ensure rapid volatilization of the sample | |

| Oven Program | Temperature ramp (e.g., 80 °C to 240 °C) | To separate compounds based on boiling point | shimadzu.com |

| Derivatization | Esterification (e.g., with Methanol/H⁺) or Silylation | To increase volatility and improve peak shape | researchgate.net |

| Detector | Sulfur Chemiluminescence (SCD) or GC-MS | Highly selective detection or mass-based identification | rsc.orgnih.gov |

Computational and Theoretical Chemistry Studies on 4 5 Methylthiophen 2 Yl Butanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of 4-(5-Methylthiophen-2-yl)butanoic Acid

Quantum chemical calculations are fundamental to predicting the electronic behavior of this compound. These in silico studies can elucidate its stability, reactivity, and potential interaction mechanisms.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. researchgate.netbiointerfaceresearch.com For this compound, DFT calculations, often using a basis set such as B3LYP/6-311G, would predict key structural parameters. researchgate.net These calculations typically show that the thiophene (B33073) ring is largely planar. researchgate.net The flexible butanoic acid side chain, however, can adopt various conformations.

The calculations also provide the total electronic energy of the molecule, which is crucial for comparing the relative stability of different isomers or conformers. For thiophene and its derivatives, DFT has been shown to produce geometric parameters, such as bond lengths and angles, that are in close agreement with experimental data obtained from methods like X-ray crystallography. researchgate.netresearchgate.net

Table 1: Representative Calculated Structural Parameters for a Thiophene Derivative. This table illustrates typical data obtained from DFT calculations for thiophene-containing molecules, analogous to what would be determined for this compound.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=C (ring) | ~1.38 Å |

| Bond Length | C-S (ring) | ~1.73 Å |

| Bond Length | C-C (side chain) | ~1.53 Å |

| Bond Angle | C-S-C (ring) | ~92.5° |

| Bond Angle | C-C-C (ring) | ~112.0° |

Data generalized from typical DFT calculations on thiophene derivatives. researchgate.netresearchgate.net

Molecular orbital (MO) theory helps in understanding the electronic properties and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. jchps.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. mdpi.comnih.gov A smaller gap generally suggests higher reactivity.

For thiophene derivatives, the HOMO is typically a π-orbital distributed over the aromatic ring, indicating this is the likely site for electrophilic attack. researchgate.net The LUMO is also a π*-antibonding orbital. Analysis of the MOs for this compound would reveal how the methyl and butanoic acid substituents influence the electron density distribution on the thiophene ring. rsc.org

Furthermore, computational methods like Time-Dependent DFT (TD-DFT) can predict spectroscopic properties, such as UV-Vis absorption spectra, by calculating electronic excitation energies. biointerfaceresearch.comresearchgate.net These theoretical spectra can be compared with experimental data to confirm the molecular structure and understand its electronic transitions. mdpi.com

Table 2: Representative Electronic Properties of a Thiophene Derivative from DFT Calculations. This table shows typical electronic property values for substituted thiophenes, providing an example of data that would be generated for this compound.

| Property | Symbol | Typical Calculated Value (eV) |

| Energy of HOMO | EHOMO | -6.5 to -5.5 |

| Energy of LUMO | ELUMO | -1.5 to -0.5 |

| HOMO-LUMO Gap | ΔE | 4.0 to 5.0 |

| Ionization Potential | IP | 5.5 to 6.5 |

| Electron Affinity | EA | 0.5 to 1.5 |

Values are generalized from studies on various thiophene derivatives. nih.govmdpi.com

Conformational Analysis and Molecular Dynamics Simulations of this compound

The butanoic acid side chain of this compound is flexible due to the rotation around its single bonds. Conformational analysis aims to identify the different spatial arrangements (conformers) of the molecule and their relative energies. Computational methods can map the potential energy surface by systematically rotating the rotatable bonds, such as the C-C bonds in the butanoic acid chain and the bond connecting the chain to the thiophene ring.

Studies on similar molecules, such as aroyl derivatives of thiophene, have shown that specific orientations are preferred due to interactions between the substituent and the thiophene ring's sulfur atom. rsc.org For this compound, this analysis would reveal the most stable conformers in the gas phase or in solution, which is critical for understanding how the molecule might interact with biological targets.

Molecular Dynamics (MD) simulations can further investigate the dynamic behavior of the molecule over time. mdpi.com By simulating the motion of the atoms at a given temperature, MD provides insights into the flexibility of the molecule, the stability of its different conformations, and how it might change its shape in a solvent environment.

Elucidation of Reaction Mechanisms via Computational Approaches

Computational chemistry is a valuable tool for investigating the pathways of chemical reactions. researchgate.net For this compound, this could involve studying its metabolism, degradation, or participation in synthetic reactions. The metabolism of thiophene-containing drugs, for example, often involves oxidation by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites like thiophene S-oxides or epoxides. acs.org

Using methods like DFT, chemists can model the entire reaction pathway from reactants to products, identifying transition states and intermediates. researchgate.net Calculating the energy barriers associated with these transition states helps determine the most likely reaction mechanism and predict reaction rates. Such studies can clarify why certain positions on the thiophene ring are more reactive than others and how substituents influence this reactivity. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. researchgate.net

To build a QSAR model for derivatives of this compound, one would first synthesize a library of related compounds with varied substituents. Their biological activity (e.g., enzyme inhibition) would be measured experimentally. Then, a wide range of molecular descriptors for each compound would be calculated using computational software. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, electronic properties (e.g., dipole moment, atomic charges), and lipophilicity.

Statistical methods, such as multivariate linear regression, are then used to build a mathematical equation that relates a selection of these descriptors to the observed activity. researchgate.netnih.gov A robust QSAR model can predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. nih.gov Such models have been successfully developed for various classes of thiophene derivatives to predict their inhibitory activities against biological targets like kinases. nih.gov

Table 3: Common Molecular Descriptors Used in QSAR/QSPR Studies. This table lists examples of descriptors that would be calculated to build a predictive model for derivatives of this compound.

| Descriptor Class | Examples | Description |

| Constitutional (0D/1D) | Molecular Weight, Number of Rotatable Bonds, Atom Counts | Describe the basic composition and connectivity of the molecule. |

| Topological (2D) | Wiener Index, Kier & Hall Shape Indices | Numerical values derived from the 2D graph representation of the molecule. |

| Geometric (3D) | Polar Surface Area (PSA), Molecular Volume, 3D-MoRSE descriptors | Describe the 3D geometry and size of the molecule. |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Charges | Quantify the electronic properties and charge distribution. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Relates to the molecule's solubility and membrane permeability. |

Information generalized from QSAR studies on heterocyclic compounds. mdpi.comresearchgate.netresearchgate.net

Applications of 4 5 Methylthiophen 2 Yl Butanoic Acid in Advanced Organic Synthesis and Materials Science

4-(5-Methylthiophen-2-yl)butanoic Acid as a Key Intermediate in the Synthesis of Complex Molecules

As a bifunctional molecule, this compound possesses both a nucleophilic thiophene (B33073) ring and a carboxylic acid group, making it a versatile intermediate for the synthesis of more complex molecular architectures. The thiophene moiety can undergo various electrophilic substitution reactions, while the carboxylic acid can be converted into a range of functional groups such as esters, amides, and acid chlorides.

Thiophene-containing compounds have been investigated for their potential as active ingredients in agrochemicals, including fungicides and herbicides. The structural motif of this compound could serve as a foundational element in the development of novel crop protection agents. For instance, derivatives formed through the modification of the carboxylic acid group could lead to compounds with specific biological activities. However, specific examples of agrochemicals derived directly from this compound are not prominently featured in available research.

In the realm of specialty chemicals, this compound can be utilized in the synthesis of unique molecules for various applications, such as flavors, fragrances, and additives. The combination of the sulfur-containing heterocycle and the fatty acid-like chain offers a unique chemical profile that can be exploited to create high-value chemical products.

The synthesis of natural products often involves the use of specialized building blocks to construct complex molecular frameworks. While there is no direct evidence of this compound being used in the total synthesis of a specific natural product, its structure suggests potential utility. Thiophene rings are sometimes used as bioisosteres for benzene (B151609) rings in medicinal chemistry, and the butanoic acid chain provides a handle for elongation or cyclization reactions, which are common strategies in natural product synthesis.

Incorporation of this compound into Polymeric Systems

The functional groups present in this compound allow for its potential incorporation into polymeric structures. The carboxylic acid can be used in condensation polymerizations to form polyesters or polyamides. The resulting polymers would contain the 5-methylthiophen-2-yl moiety as a pendant group, which could impart specific properties to the material, such as altered solubility, thermal stability, or electronic characteristics. Research into polymers specifically incorporating this monomer is not widely documented.

Role in the Development of Functional Organic Materials

Thiophene-based molecules are at the forefront of research in functional organic materials, particularly in the field of organic electronics. Polythiophenes are well-known for their conducting and semiconducting properties. While this compound itself is not a conductive polymer, it could be used as a monomer or a modifying agent in the synthesis of such materials. The methyl and butanoic acid substituents would influence the solubility and processing of the resulting materials, which are critical factors for their application in devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Table 1: Potential Influence of Substituents on Polythiophene Properties

| Substituent Group | Potential Effect on Polymer Properties |

| Methyl Group | Increased solubility in organic solvents, potential for modified solid-state packing |

| Butanoic Acid Group | Improved solubility in polar solvents, potential for post-polymerization modification, altered interfacial properties |

Use as a Chemical Probe or Reporter Molecule

Fluorescent and reactive molecules are often used as chemical probes to study biological systems. Thiophene derivatives can exhibit interesting photophysical properties and can be functionalized to create targeted probes. The carboxylic acid group of this compound provides a convenient point of attachment for conjugating it to biomolecules or other targeting moieties. The thiophene ring could serve as a core for a fluorescent dye or as a reactive handle for specific chemical transformations used in detection assays. However, specific applications of this compound as a chemical probe have not been detailed in the scientific literature.

Biological Research Perspectives: Molecular Mechanisms and Targets of 4 5 Methylthiophen 2 Yl Butanoic Acid Analogues

Investigation of Molecular Target Interactions of 4-(5-Methylthiophen-2-yl)butanoic Acid Derivatives

The interaction of small molecules with specific biological targets is the foundation of modern drug discovery. For derivatives of this compound, research has focused on identifying and characterizing these interactions at the molecular level, particularly with receptors and enzymes that play crucial roles in metabolic and proliferative diseases.

G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a significant target for compounds structurally related to this compound. nih.gov GPR120 is highly expressed in the gastrointestinal tract and adipose tissue and is involved in regulating insulin (B600854) secretion, appetite, and inflammation, making it a target for type 2 diabetes treatments. nih.gov

Analogues such as heterocyclic phenylpropanoic acids have been developed as potent GPR120 agonists. nih.gov The activation mechanism involves the binding of these agonists to the receptor, which triggers a conformational change and initiates downstream signaling cascades. For instance, a series of biphenyl (B1667301) butanoic acid derivatives were shown to be effective GPR120 agonists in a calcium influx assay using CHO cells. nih.gov This activation of GPR120 can lead to an increase in intracellular calcium ([Ca²⁺]i), a critical step in stimulating insulin secretion. nih.gov Furthermore, GPR120 activation by synthetic agonists has been shown to reduce appetite, partly through the inhibition of neuropeptide Y. nih.gov

Table 1: Examples of GPR120 Agonist Analogues and Their Investigated Effects

| Compound Class | Investigated Effect | Cellular Context | Reference |

| Biphenyl Butanoic Acid Derivatives | hGPR120 activation (calcium influx) | CHO cells | nih.gov |

| Heterocyclic Phenylpropanoic Acids | Potent GPR120 agonism | HEK293 Cells | nih.gov |

| Synthetic Agonists | Appetite reduction via neuropeptide Y inhibition | In vivo studies | nih.gov |

| Unsaturated Long-Chain Fatty Acids (LCFAs) | Inhibition of ghrelin secretion | Gastric cells | nih.gov |

Matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9 (gelatinases), are zinc-dependent endopeptidases that degrade components of the extracellular matrix (ECM). Their elevated activity is strongly associated with cancer progression, invasion, and metastasis. nih.govnih.gov Consequently, inhibitors of these enzymes are of significant therapeutic interest. mdpi.com

Analogues and related compounds bearing heterocyclic structures have been investigated as MMP inhibitors. The primary mechanism of inhibition often involves the chelation of the zinc ion (Zn²⁺) located in the catalytic active site of the enzyme. mdpi.com This binding prevents the enzyme from accessing its substrates. For example, many MMP inhibitors utilize a hydroxamic acid group to chelate the active site zinc, though this can lead to non-selective inhibition. frontiersin.org

More specific mechanisms have also been explored. Some inhibitors are designed to bind to exosites outside the active site, such as the hemopexin (HPX) domain of MMP-9, leading to allosteric inhibition. frontiersin.org Research on various compounds has demonstrated different modes of action; for instance, some polyphenolic compounds inhibit both the activity and expression of MMP-2 and MMP-9, while others may only affect the expression of the enzyme. nih.gov Studies using gelatin zymography and western blotting have confirmed that certain extracts can suppress the expression of MMP-2 and MMP-9 at both the mRNA and protein levels. nih.gov

Understanding the precise interactions between a ligand and its protein target is crucial for optimizing drug candidates. In silico docking studies and biophysical methods are employed to analyze these interactions. For MMP-9 inhibitors, computational studies have been used to predict how they bind to the enzyme's active site. researchgate.net

For example, the binding of the isoquinoline (B145761) alkaloid Coralyne to the catalytic domain of MMP-9 was analyzed using molecular docking. researchgate.net These studies help to visualize the binding pose and identify key amino acid residues involved in the interaction. Furthermore, Molecular Mechanics with Generalized Born and Surface Area (MM-GBSA) calculations can estimate the binding free energy of the ligand-protein complex, providing a quantitative measure of binding affinity. researchgate.net Such analyses revealed that Coralyne binds to the MMP-9 active site with considerable affinity, which correlates with its observed inhibitory activity on recombinant human MMP-9. researchgate.net These protein-ligand interaction studies are essential for the structure-activity relationship (SAR) analysis needed to design more potent and selective inhibitors. nih.govnih.gov

Cellular and Subcellular Mechanisms of Action of this compound Analogues

Beyond direct target interaction, it is vital to understand how these compounds affect cellular processes and signaling pathways. In vitro cellular assays are fundamental tools for elucidating these broader mechanisms of action.

To determine the biological effects of this compound analogues, researchers utilize a variety of in vitro cellular assays. nih.gov Cytotoxicity assays are commonly performed to measure a compound's ability to inhibit cell growth or induce cell death. The IC₅₀ value, or the concentration of a compound that inhibits a biological process by 50%, is a standard metric derived from these assays. nih.gov

For instance, thiophene (B33073) analogues of 5-chloro-5,8-dideazafolic acid were tested for their ability to inhibit the growth of CCRF-CEM human leukemic lymphoblasts in culture. nih.gov The results, shown in the table below, quantify their anti-proliferative potency. Similarly, the cytotoxicity of methotrexate (B535133) analogues has been determined using MTS assays on human lung carcinoma (A549) cells. mdpi.com These assays provide a basis for comparing the efficacy of different compounds and for understanding their structure-activity relationships. nih.govmdpi.com

Table 2: In Vitro Cytotoxicity of Thiophene Analogues

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| N-[5-[N-(2-Amino-5-chloro-3,4-dihydro-4-oxoquinazolin-6-yl)methylamino]-2-thenoyl]-L-glutamic acid | CCRF-CEM | 1.8 ± 0.1 | nih.gov |

| N-[5-[N-(5-chloro-3,4-dihydro-2-methyl-4-oxoquinazolin-6-yl)methylamino]-2-thenoyl]-L-glutamic acid | CCRF-CEM | 2.1 ± 0.8 | nih.gov |

The cellular effects of a compound are ultimately driven by its ability to perturb specific biological pathways. Analogues of this compound that inhibit targets like MMPs can influence downstream signaling cascades. The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes kinases like ERK, JNK, and p38, is a key signaling route that regulates processes like cell proliferation, differentiation, and apoptosis.

Research has shown that MMP inhibitors can modulate this pathway. For example, treatment of HT1080 fibrosarcoma cells with an MMP-inhibiting extract from Limonium tetragonum led to a decrease in the phosphorylation of p38, while the phosphorylation levels of ERK and JNK were unaffected. nih.gov This suggests that the inhibition of MMP-2 and MMP-9 by this extract was mediated, at least in part, through the p38 MAPK signaling pathway. nih.gov Investigating these pathway perturbations is critical for a complete understanding of a compound's mechanism of action and its ultimate physiological effects.

Structure-Activity Relationship (SAR) Studies for Biological Mechanism Elucidation

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For analogues of this compound, SAR investigations would focus on how modifications to the thiophene ring, the butanoic acid side chain, and the methyl group affect their interaction with biological targets. While direct SAR studies on this specific compound are not extensively documented in publicly available literature, valuable insights can be drawn from research on structurally related thiophene derivatives. nih.govsemanticscholar.orgmdpi.comnih.gov

A key aspect of SAR for thienylalkanoic acids is the relative orientation of the side chains on the thiophene ring. nih.gov Studies on a series of ω-[(ω-arylalkyl)thienyl]alkanoic acids have shown that the substitution pattern on the thiophene ring is a critical determinant of biological activity, directing the compound's specificity towards different targets such as leukotriene A4 (LTA4) hydrolase or the leukotriene B4 (LTB4) receptor. nih.gov For instance, 2,5-disubstituted isomers were found to be specific inhibitors of LTA4 hydrolase, whereas other isomeric arrangements led to LTB4 receptor antagonism. nih.gov This highlights the importance of the spatial arrangement of the functional groups for optimal target engagement.

Modifications to the carboxylic acid moiety of the butanoic acid side chain can also significantly impact biological activity. The conversion of the carboxylic acid to amides or esters is a common strategy in medicinal chemistry to alter a compound's physicochemical properties and its interaction with biological targets. nih.govlibretexts.orglibretexts.orgmsu.edu For example, in the development of novel inhibitors, the replacement of a carboxylic acid with various amide derivatives has been shown to modulate potency and selectivity. nih.govacs.org In a series of thiophene-arylamide derivatives, systematic optimization of the arylamide motif led to compounds with potent antimycobacterial activity. nih.govacs.org This suggests that for analogues of this compound, converting the butanoic acid to different amides could lead to derivatives with enhanced or novel biological activities.

Furthermore, substitutions on the thiophene ring itself play a crucial role in defining the SAR. The methyl group at the 5-position of the thiophene ring in the parent compound is one such site for modification. In various studies of thiophene derivatives, the introduction of different substituents, such as halogens or larger aromatic groups, has been shown to influence their inhibitory activity against targets like protein kinases. nih.govmdpi.commdpi.comnih.gov For instance, in a series of 4-(thiazol-5-yl)benzoic acid derivatives, the introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety maintained potent protein kinase CK2 inhibitory activities and led to enhanced antiproliferative activities. nih.gov This indicates that exploring substitutions on the thiophene ring of this compound analogues could be a fruitful strategy for optimizing their biological profile.

The following table summarizes hypothetical SAR insights for analogues of this compound based on findings from related thiophene compounds.

| Structural Modification | Position | Potential Impact on Biological Activity | Rationale from Related Compounds |

| Alteration of side chain position | Thiophene ring | Could switch target specificity (e.g., from enzyme inhibitor to receptor antagonist). nih.gov | Isomeric ω-[(ω-arylalkyl)thienyl]alkanoic acids showed different biological targets based on substitution patterns (2,5- vs. 3,5-isomers). nih.gov |

| Conversion of carboxylic acid to amide | Butanoic acid chain | May enhance potency and selectivity by providing additional hydrogen bonding opportunities. nih.govacs.org | Thiophene-arylamide derivatives demonstrated potent antimycobacterial activity. nih.govacs.org |

| Substitution on the thiophene ring | Position 5 (methyl group) | Introduction of different groups (e.g., halogens, bulkier groups) could modulate kinase inhibition or other activities. nih.govmdpi.commdpi.comnih.gov | SAR of various thiophene-based kinase inhibitors shows a strong dependence on the nature of substituents on the thiophene ring. mdpi.commdpi.com |

| α-substitution on the carboxylic acid side chain | Butanoic acid chain | Addition of methyl groups can significantly enhance receptor binding affinity. nih.gov | An α,α-dimethyl derivative in a series of thienylalkanoic acids was found to be 20-fold more potent in LTB4 receptor binding. nih.gov |

These extrapolated SAR principles provide a foundational framework for the rational design of novel analogues of this compound with desired biological activities.

Mechanistic Pharmacokinetic (PK) and Pharmacodynamic (PD) Modeling of Derivatives

Mechanistic pharmacokinetic (PK) and pharmacodynamic (PD) modeling is a powerful computational tool used in drug development to quantitatively describe and predict the time course of drug concentration (PK) and its effect (PD) in the body. For derivatives of this compound, such models would be invaluable for optimizing their therapeutic potential.

The pharmacokinetics of thiophene-containing compounds are often influenced by metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. researchgate.netacs.org This metabolism can lead to the formation of reactive metabolites, which may have implications for the drug's safety and efficacy. researchgate.netacs.org A mechanistic PK model for analogues of this compound would aim to describe the processes of absorption, distribution, metabolism, and excretion (ADME). Such a model would incorporate parameters representing blood flow, tissue volumes, and the rates of metabolic conversion by specific CYP enzymes. By understanding these processes, it becomes possible to predict how different structural modifications might alter the drug's half-life, bioavailability, and potential for drug-drug interactions.

The pharmacodynamics of these derivatives would be intrinsically linked to their mechanism of action, which, as suggested by SAR studies on related compounds, could involve the inhibition of enzymes like kinases or interaction with specific receptors. nih.govmdpi.comnih.govmdpi.com A mechanistic PD model would mathematically represent the relationship between the concentration of the active drug at its target site and the resulting biological response. This could involve modeling target binding kinetics, signal transduction pathways, and the downstream physiological effects.

The integration of PK and PD models (a full PK/PD model) allows for a comprehensive understanding of the dose-concentration-effect relationship. For analogues of this compound, a mechanistic PK/PD model could be used to:

Predict the therapeutic dose range: By simulating the drug's effect at different dose levels, it is possible to identify a range that is likely to be both effective and well-tolerated.

Inform lead candidate selection: PK/PD modeling can help in comparing different analogues and selecting those with the most promising combination of potency, selectivity, and pharmacokinetic properties.

Extrapolate from preclinical to clinical scenarios: These models can aid in predicting human pharmacokinetics and pharmacodynamics based on data from in vitro and animal studies, thus guiding the design of first-in-human clinical trials.

While specific mechanistic PK/PD models for analogues of this compound are not publicly available, the general framework for their development is well-established. The table below outlines the key components that would be considered in building such a model.

| Modeling Component | Description | Key Parameters | Potential Application for Thiophene Derivatives |

| Pharmacokinetics (PK) | Describes the movement of the drug through the body (ADME). | Clearance, Volume of distribution, Absorption rate constant, Bioavailability. | Predicting the impact of structural changes on drug exposure and half-life. Assessing the potential for metabolic drug interactions. |

| Pharmacodynamics (PD) | Relates drug concentration to the observed effect. | Target affinity (Kd), Efficacy (Emax), Concentration for 50% effect (EC50). | Quantifying the potency and efficacy of different analogues. Linking target engagement to a measurable biological response. |

| Mechanistic Link | Connects PK and PD, often involving a model of the drug's mechanism of action at the target site. | Target synthesis and degradation rates, drug-target binding kinetics. | Simulating the time course of target inhibition or receptor occupancy. Understanding the interplay between drug concentration and biological effect over time. |

The application of mechanistic PK/PD modeling to the development of this compound analogues would be a critical step in translating promising in vitro findings into effective therapeutic agents.

Future Research Directions and Challenges for 4 5 Methylthiophen 2 Yl Butanoic Acid

Exploration of Unconventional Synthetic Routes and Biocatalysis for 4-(5-Methylthiophen-2-yl)butanoic Acid

Traditional synthetic methods for thiophene (B33073) derivatives, such as the Paal-Knorr or Gewald synthesis, have been well-established. pharmaguideline.comrroij.com However, future research is increasingly focused on unconventional and more sustainable synthetic strategies. These include metal-catalyzed cross-coupling reactions, which offer high regioselectivity and functional group tolerance, and one-pot multicomponent reactions that improve efficiency and reduce waste. nih.govresearchgate.net A significant area of innovation lies in the use of biomass-derived starting materials. For instance, a successful synthesis of the related compound 4,4-bis(5-methylthiophen-2-yl)pentanoic acid has been achieved from levulinic acid, a biomass platform chemical, using solid acid catalysts, demonstrating a viable green chemistry approach. researchgate.net

Biocatalysis represents another major frontier for the synthesis of this compound. The use of enzymes or whole-cell systems offers mild reaction conditions, high selectivity, and a reduced environmental footprint compared to classical chemical methods. mdpi.com While specific biocatalytic routes for this exact molecule are still under development, research on analogous compounds provides a strong precedent. For example, enzymatic cascades have been successfully developed for the oxidation of furan-based compounds like 5-hydroxymethylfurfural (B1680220) into 2,5-furandicarboxylic acid (FDCA), a key bio-plastic monomer. mdpi.comnih.gov Adapting such biocatalytic oxidation or C-C bond formation strategies to thiophene precursors could pave the way for the sustainable production of this compound.

Discovery of Novel Biological Targets and Therapeutic Modalities for its Derivatives

The thiophene nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. eprajournals.comresearchgate.netnih.gov Future research will focus on synthesizing novel derivatives of this compound and screening them to identify new biological targets and therapeutic applications.

Recent studies have highlighted several promising areas:

Kinase Inhibition: Patent literature indicates that amide derivatives of this compound have been investigated as potential kinase inhibitors, a major target class for cancer therapy. chiralen.com Other thiophene-based compounds have also shown antitumor properties by inhibiting kinases and microtubule assembly. nih.gov

Antiviral Activity: Thiophene derivatives have been identified as potent entry inhibitors of the Ebola virus (EBOV). acs.orgnih.gov These compounds function by targeting the interaction between the viral glycoprotein (B1211001) (GP) and the host cell's Niemann-Pick C1 (NPC1) protein, a critical step in viral entry. acs.org

Receptor Antagonism: Derivatives of thiophene have been optimized as selective antagonists for the human adenosine (B11128) A3 receptor, which is a target for treating inflammatory diseases and cancer. acs.org

The butanoic acid side chain of the lead compound provides a versatile handle for chemical modification, allowing for the creation of large libraries of amides, esters, and other derivatives for biological screening.

Advanced Computational Modeling for Predictive Research and Lead Optimization

Computational modeling is an indispensable tool in modern drug discovery, enabling researchers to predict molecular properties and guide the design of new compounds. nih.gov For derivatives of this compound, techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations are crucial for lead optimization. nih.govresearchgate.net

Molecular Docking can be used to predict the binding orientation of thiophene derivatives within the active site of a biological target, such as a kinase or viral protein. researchgate.net

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, allowing for the prediction of the potency of new, unsynthesized derivatives. nih.gov

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-protein complex over time, helping to validate docking poses and understand the key interactions that stabilize binding. nih.gov

These computational approaches were instrumental in the optimization of thiophene-based Ebola virus inhibitors and adenosine A3 receptor antagonists, helping to rationalize observed activities and guide the synthesis of more potent analogues. nih.govacs.org Applying these methods will accelerate the development of derivatives of this compound into viable drug candidates.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research by automating and accelerating discovery processes. mdpi.comresearchgate.net For a compound class like this compound and its derivatives, AI/ML can be applied in several key areas:

Predictive Modeling: ML algorithms can be trained on existing chemical data to predict reaction outcomes, yields, and optimal conditions, surpassing human accuracy in some cases. mdpi.com They can also predict various physicochemical and biological properties, aiding in the selection of the most promising candidates for synthesis. nih.govresearchgate.net

Retrosynthesis Planning: AI tools can analyze a target molecule and propose viable synthetic routes, breaking it down into simpler, commercially available precursors. mdpi.com

Automated Discovery: When combined with robotic laboratory systems, AI can create a closed-loop "intelligent laboratory" that designs, executes, and analyzes experiments with minimal human intervention, rapidly exploring chemical space to find novel reactions or molecules with desired properties. mdpi.com

A study successfully used ML and deep learning models to accurately predict the high-pressure density of various thiophene derivatives, demonstrating the power of these techniques to model complex properties of this chemical family. nih.gov

Methodological Advancements in Characterization and Analysis

Robust analytical methods are essential for confirming the structure, purity, and properties of newly synthesized compounds. The characterization of this compound and its derivatives relies on a suite of standard and advanced analytical techniques.

Standard methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule. mdpi.comgoogle.com

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula. moldb.com

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) are used to separate and quantify the compound, ensuring its purity. moldb.com

Future advancements will likely involve the increased application of more sophisticated techniques, such as two-dimensional NMR (e.g., COSY, HSQC) for unambiguous structure determination of complex derivatives and hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of reaction mixtures and biological samples. moldb.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 22988-53-0 | moldb.comchemicalbook.comsigmaaldrich.com |

| Molecular Formula | C₉H₁₂O₂S | moldb.comchemicalbook.com |

| Molecular Weight | 184.26 g/mol | moldb.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| Melting Point | 38-39 °C | sigmaaldrich.com |

Q & A

Q. What are the most reliable synthetic routes for preparing 4-(5-Methylthiophen-2-yl)butanoic acid, and how can purity be optimized?

Methodological Answer: A common approach involves coupling a thiophene derivative (e.g., 5-methylthiophene-2-boronic acid) with a butanoic acid precursor via Suzuki-Miyaura cross-coupling . Key steps include:

- Using Pd(PPh₃)₄ as a catalyst under inert conditions.

- Optimizing solvent systems (e.g., THF/H₂O) and reaction temperatures (60–80°C).

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity.

Purity validation requires HPLC (C18 column, UV detection at 254 nm) and NMR (¹H/¹³C) to confirm absence of residual palladium or unreacted intermediates .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H NMR in CDCl₃ or DMSO-d₆ to identify thiophene ring protons (δ 6.5–7.2 ppm) and methyl/butanoic acid groups (δ 1.2–2.5 ppm). ¹³C NMR confirms carbonyl (δ ~170 ppm) and aromatic carbons .

- Infrared Spectroscopy (IR): Look for C=O stretching (~1700 cm⁻¹) and S-C (thiophene) vibrations (~690 cm⁻¹) .

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ (calculated for C₉H₁₂O₂S: 184.0553) .

Q. What solvent systems are optimal for studying its solubility and stability in vitro?

Methodological Answer:

- Solubility: Highly soluble in polar aprotic solvents (DMSO, DMF) and moderately in ethanol. Limited solubility in water (adjust pH to >6.0 using NaOH for aqueous studies) .

- Stability: Store at –20°C under argon to prevent oxidation of the thiophene ring. Monitor degradation via TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) over 72 hours .

Advanced Research Questions

Q. How do electronic effects of the methyl group on the thiophene ring influence regioselectivity in further functionalization?

Methodological Answer: The methyl group at C5 of the thiophene ring acts as an electron-donating substituent, directing electrophilic substitution (e.g., bromination) to the C3 position. Computational studies (DFT, B3LYP/6-31G*) show:

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

Methodological Answer:

- Dose-Response Analysis: Use IC₅₀ assays (e.g., for COX-2 inhibition) across multiple cell lines (HEK293, HeLa) to distinguish target-specific effects from general cytotoxicity .

- Metabolite Profiling: LC-MS/MS to identify reactive metabolites (e.g., sulfoxide derivatives) that may contribute to off-target effects .

- Control Experiments: Compare with structural analogs (e.g., 4-phenylbutanoic acid) to isolate thiophene-specific bioactivity .

Q. How can researchers evaluate the compound’s stability under physiological conditions for drug delivery applications?

Methodological Answer:

- Simulated Gastric Fluid (SGF): Incubate at pH 1.2 (37°C, 24h) and analyze degradation via HPLC.

- Plasma Stability: Incubate with human plasma (37°C, 4h), precipitate proteins with acetonitrile, and quantify parent compound remaining .

- Light Sensitivity: Expose to UV-A (365 nm) and monitor photodegradation products (e.g., sulfone formation) .

Q. What computational tools predict interactions between this compound and biological targets (e.g., kinases)?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Use crystal structures of target proteins (PDB ID: 5V5) to model binding poses. Focus on hydrogen bonding with the carboxylic acid group and π-π stacking with the thiophene ring .

- MD Simulations (GROMACS): Simulate ligand-protein stability over 100 ns; analyze RMSD (<2 Å acceptable) and binding free energy (MM-PBSA) .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data across studies?

Methodological Answer:

- Reproduce Conditions: Ensure identical purification methods (e.g., recrystallization solvent) and equipment calibration (e.g., DSC for mp).

- Cross-Validate Sources: Compare with high-quality databases (PubChem, DSSTox) and peer-reviewed studies, excluding vendor catalogs .

- Consider Polymorphism: Test multiple crystal forms (via X-ray diffraction) to explain mp variations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products